molecular formula C9H7FO3 B12443482 5-Fluoro-2-hydroxycinnamic acid

5-Fluoro-2-hydroxycinnamic acid

Cat. No.: B12443482
M. Wt: 182.15 g/mol
InChI Key: FXPNMJKQHRFGGL-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position on the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxycinnamic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxycinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxycinnamic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-hydroxycinnamic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other hydroxycinnamic acids .

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)

InChI Key

FXPNMJKQHRFGGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)O

Origin of Product

United States

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